Hexanediol
Overview
Description
Hexanediol is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble solid that belongs to the family of diols or glycols. This compound is commonly used in various industrial applications due to its versatile chemical properties. It is known for its role as a solvent, humectant, and emollient in cosmetic formulations, as well as its use in the production of polyesters and polyurethanes .
Preparation Methods
Hexanediol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires a catalyst, such as palladium or nickel, and is carried out under high pressure and temperature conditions . Another laboratory preparation method involves the reduction of adipates using lithium aluminium hydride, although this method is not practical for large-scale production .
In industrial settings, this compound is often produced through the catalytic hydrogenation of adipic acid esters. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve temperatures ranging from 150°C to 250°C and pressures between 20 to 50 bar .
Chemical Reactions Analysis
Hexanediol undergoes various chemical reactions typical of alcohols, including dehydration, substitution, and esterification. Some of the key reactions include:
Oxidation: This compound can be oxidized using pyridinium chlorochromate to form adipaldehyde.
Dehydration: Dehydration of this compound can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and dehydrating agents like sulfuric acid. The major products formed from these reactions are typically aldehydes, ethers, and heterocyclic compounds .
Scientific Research Applications
Hexanediol has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a building block in the synthesis of polyesters, polyurethanes, and other polymers.
Biology: In biological research, this compound is used to study biomolecular condensates.
Medicine: this compound is used in the formulation of various pharmaceutical products due to its solvent and humectant properties.
Industry: this compound is widely used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of hexanediol involves its ability to interact with hydroxyl groups and other functional groups in molecules. In biological systems, this compound disrupts weak hydrophobic interactions, leading to the dissolution of liquid condensates. This property is utilized in research to study the behavior of biomolecular condensates and their role in cellular processes .
Comparison with Similar Compounds
Hexanediol can be compared with other similar compounds, such as pentylene glycol and caprylyl glycol. These compounds differ in the number of carbon atoms in their carbon chain:
Pentylene Glycol: Contains five carbon atoms and is used as a humectant and solvent in cosmetic formulations.
Caprylyl Glycol: Contains eight carbon atoms and is known for its antimicrobial properties and use in skincare products.
This compound is unique due to its six-carbon chain, which provides a balance between solubility and hydrophobicity. This makes it a versatile ingredient in various applications, from cosmetics to industrial products .
Properties
IUPAC Name |
hexane-1,1-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCMOQWYVYDOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181274 | |
Record name | Hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26762-52-7 | |
Record name | Hexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026762527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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